![molecular formula C10H14ClNS B1414963 3-[(2-Chlorobenzyl)thio]-1-propanamine CAS No. 1082766-31-1](/img/structure/B1414963.png)
3-[(2-Chlorobenzyl)thio]-1-propanamine
Overview
Description
“3-[(2-Chlorobenzyl)thio]-1-propanamine” is a chemical compound with the CAS Number: 1082766-31-1. It has a molecular weight of 215.75 and its IUPAC name is 3-[(2-chlorobenzyl)sulfanyl]propylamine . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “3-[(2-Chlorobenzyl)thio]-1-propanamine” contains a total of 27 bonds, including 13 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aliphatic), and 1 sulfide .Physical And Chemical Properties Analysis
“3-[(2-Chlorobenzyl)thio]-1-propanamine” is a liquid at room temperature . It has a molecular weight of 215.75 .Scientific Research Applications
Chemical Synthesis and Design
The compound 3-[(2-Chlorobenzyl)thio]-1-propanamine has been a subject of interest in chemical synthesis, particularly in the design and synthesis of novel derivatives. One study involved the design and synthesis of N-substituted-acyl-N-methyl-3-(1-naphthalenyloxy)-3-(2-thienyl) propanamine derivatives. This process involved reacting (S)-N-methyl-3-(1-naphthaleneyloxy)-3-(2-thienyl) propanamine with a series of acyl chloride, underlining the compound's role in creating new chemical entities (Jing, 2010).
Herbicidal Activity
Another significant area of research involving derivatives of 3-[(2-Chlorobenzyl)thio]-1-propanamine is in the field of agriculture, specifically its use in developing herbicides. Studies have synthesized and evaluated the crystal structure and herbicidal activity of certain derivatives, providing insights into the potential agricultural applications of these compounds (Liu et al., 2007); (Liu et al., 2008).
Biological Imaging
In biological imaging, a study highlighted the use of a thiol-reactive luminophore, which shares a structural motif with 3-[(2-Chlorobenzyl)thio]-1-propanamine, for the specific targeting of biological entities in fluorescence microscopy. This application underlines the potential of such compounds in enhancing imaging techniques, particularly in targeting and visualizing specific cellular structures like mitochondria (Amoroso et al., 2008).
Sample Preparation and Analytical Techniques
Furthermore, derivatives of 3-[(2-Chlorobenzyl)thio]-1-propanamine have been utilized in improving the sample preparation process in analytical techniques. A study highlighted the use of molecular-imprinted polymer-based sorbents for the determination of trace amounts of N-methyl-1-phenol-2-propanamine in urine samples, showcasing the compound's relevance in forensic and clinical toxicology (Bykov et al., 2017).
Antiviral and Antimicrobial Research
Additionally, there's a substantial body of research investigating the antiviral and antimicrobial properties of various derivatives. For instance, certain compounds have shown promise in their antiviral activity against the H5N1 virus and their antimicrobial, analgesic, and anthelmintic activities, indicating the potential therapeutic applications of these substances (Flefel et al., 2014); (Naganagowda et al., 2011).
properties
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNS/c11-10-5-2-1-4-9(10)8-13-7-3-6-12/h1-2,4-5H,3,6-8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFPWMPRCOPOFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCCCN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652002 | |
Record name | 3-{[(2-Chlorophenyl)methyl]sulfanyl}propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Chlorobenzyl)thio]-1-propanamine | |
CAS RN |
1082766-31-1 | |
Record name | 3-{[(2-Chlorophenyl)methyl]sulfanyl}propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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